Cas no 2172460-10-3 (1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol)

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol is a structurally unique cyclopentanol derivative featuring both amino and hydroxyl functional groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The presence of a primary amine and a tertiary alcohol within a constrained cyclopentane ring enhances its utility in stereoselective reactions and chiral derivatization. Its rigid backbone may contribute to improved stability in synthetic applications. The compound's multifunctional nature allows for diverse reactivity, making it a versatile building block for complex molecular architectures. Further research is required to fully characterize its physicochemical properties and synthetic applications.
1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol structure
2172460-10-3 structure
Product name:1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
CAS No:2172460-10-3
MF:C11H23NO
Molecular Weight:185.306423425674
CID:5568167
PubChem ID:165596969

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • 2172460-10-3
    • 1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
    • EN300-1639095
    • 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
    • インチ: 1S/C11H23NO/c1-5-9(12)11(13)7-10(3,4)6-8(11)2/h8-9,13H,5-7,12H2,1-4H3
    • InChIKey: VCXHQRAIDLGOQF-UHFFFAOYSA-N
    • SMILES: OC1(C(CC)N)CC(C)(C)CC1C

計算された属性

  • 精确分子量: 185.177964357g/mol
  • 同位素质量: 185.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 1.9

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1639095-0.05g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
0.05g
$612.0 2023-07-10
Enamine
EN300-1639095-0.25g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
0.25g
$670.0 2023-07-10
Enamine
EN300-1639095-0.1g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
0.1g
$640.0 2023-07-10
Enamine
EN300-1639095-10.0g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
10.0g
$3131.0 2023-07-10
Enamine
EN300-1639095-1000mg
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
1000mg
$914.0 2023-09-22
Enamine
EN300-1639095-2.5g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
2.5g
$1428.0 2023-07-10
Enamine
EN300-1639095-50mg
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
50mg
$768.0 2023-09-22
Enamine
EN300-1639095-500mg
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
500mg
$877.0 2023-09-22
Enamine
EN300-1639095-1.0g
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
1.0g
$728.0 2023-07-10
Enamine
EN300-1639095-2500mg
1-(1-aminopropyl)-2,4,4-trimethylcyclopentan-1-ol
2172460-10-3
2500mg
$1791.0 2023-09-22

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol 関連文献

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-olに関する追加情報

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol: A Comprehensive Overview

1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol, also known by its CAS registry number 2172460-10-3, is a complex organic compound with a unique structure and diverse applications. This compound has garnered significant attention in recent years due to its potential in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. The molecule's structure is characterized by a cyclopentane ring substituted with a 1-amino propyl group and three methyl groups at specific positions, making it a versatile building block for further chemical modifications.

The synthesis of 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol involves a multi-step process that typically begins with the preparation of the cyclopentane derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for its application in chiral environments. Researchers have explored various catalyst systems, including organocatalysts and transition metal catalysts, to optimize the synthesis process. These studies have not only improved the yield but also reduced the environmental impact of the manufacturing process.

In terms of applications, 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol has shown promise as an intermediate in the synthesis of bioactive compounds. For instance, it has been used as a key intermediate in the development of novel antibiotics and antiviral agents. Its amino alcohol functionality makes it an ideal candidate for forming peptide bonds or other bioactive linkages. Recent studies have demonstrated its potential in the synthesis of cyclic peptides and macrocycles, which are of great interest in drug discovery.

The compound's physical properties are also worth noting. It has a melting point of approximately 85°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The molecule's stability under mild conditions further enhances its utility in large-scale chemical processes.

From an environmental standpoint, the biodegradation of 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol has been studied to assess its impact on ecosystems. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in the environment. This characteristic is particularly important for industries adhering to strict environmental regulations.

In conclusion, 1-(1-Aminopropyl)-2,4,4-trimethylcyclopentan-1-ol (CAS No. 2172460-10-3) is a versatile compound with significant potential across multiple industries. Its unique structure, efficient synthesis methods, and favorable physical properties make it an invaluable tool in modern chemistry. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an even more prominent role in the development of innovative chemical products.

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